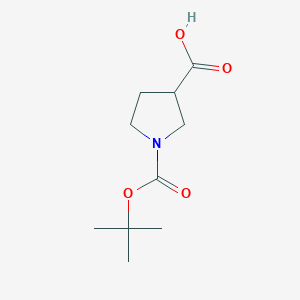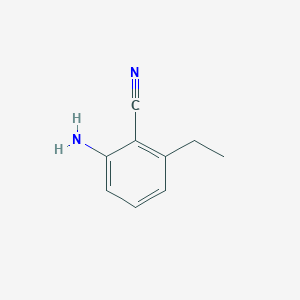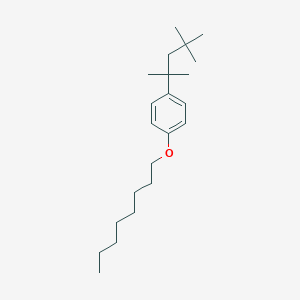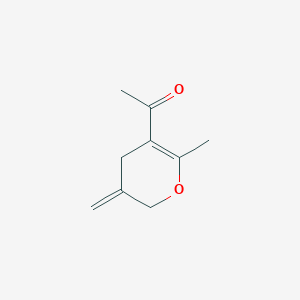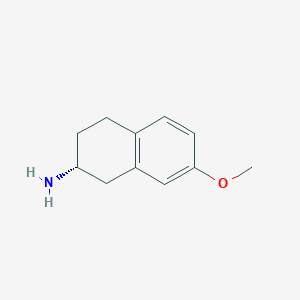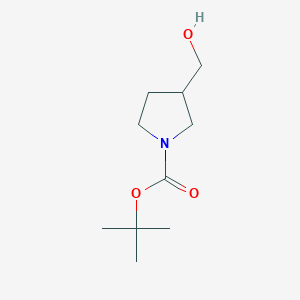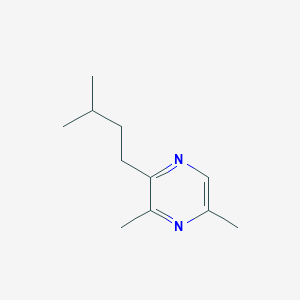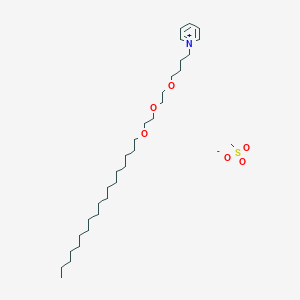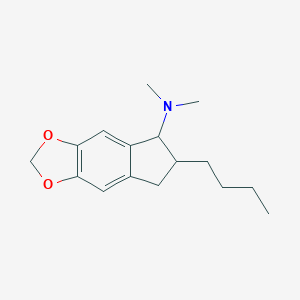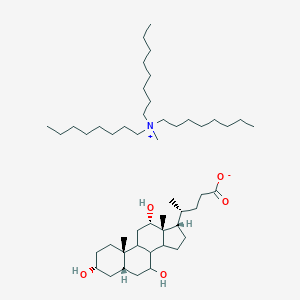
Mea cholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctylmethylammonium cholate is a quaternary ammonium salt, specifically a halogenated quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. Trioctylmethylammonium cholate is particularly noted for its role in phase transfer catalysis and as an extractant in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trioctylmethylammonium cholate typically involves the reaction of trioctylamine with methyl chloride. The process can be summarized as follows:
Mixing: Trioctylamine is mixed with isooctyl alcohol.
Reaction: Methyl chloride is continuously introduced into the mixture at a temperature range of 100-200°C for 5-10 hours.
Distillation: The mixture is then distilled at 120-150°C under reduced pressure to obtain trioctylmethylammonium chloride.
Conversion: Trioctylmethylammonium chloride is reacted with sodium cholate to form trioctylmethylammonium cholate.
Industrial Production Methods
In industrial settings, the production of trioctylmethylammonium cholate follows similar steps but on a larger scale. The use of continuous reactors and distillation columns ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Trioctylmethylammonium cholate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like chloroform or dichloromethane.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various alkylated products.
科学的研究の応用
Trioctylmethylammonium cholate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Biology: It has been studied for its potential in drug delivery systems due to its surfactant properties.
Medicine: Research has explored its use in the formulation of pharmaceuticals.
Industry: It is employed in the extraction of metals and other materials from aqueous solutions.
作用機序
The mechanism by which trioctylmethylammonium cholate exerts its effects is primarily through its surfactant
特性
CAS番号 |
124536-24-9 |
|---|---|
分子式 |
C49H93NO5 |
分子量 |
776.3 g/mol |
IUPAC名 |
methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |
InChIキー |
BTSSEYZKDFVGFN-QSPPONFGSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
異性体SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同義語 |
MeA cholate trioctylmethylammonium cholate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


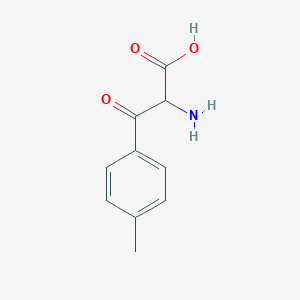
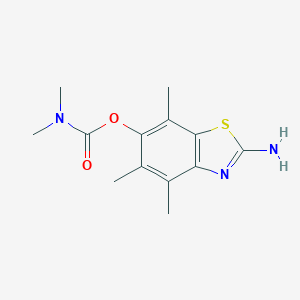
![2-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54564.png)
